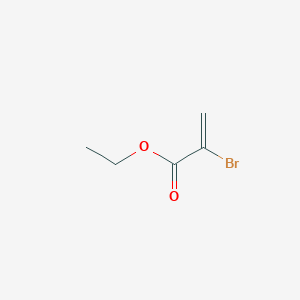

Ethyl 2-bromoacrylate

説明

The exact mass of the compound Ethyl 2-bromoacrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-bromoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOJQCUOURTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969840 | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-35-8 | |

| Record name | 5459-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Applications of Ethyl 2-bromoacrylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoacrylate is a versatile bifunctional monomer and an important building block in organic synthesis. Its unique structure, featuring both a reactive acrylic double bond and a labile bromine atom, makes it a valuable reagent for a variety of chemical transformations. This guide provides a comprehensive overview of the physical properties of ethyl 2-bromoacrylate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of polymer chemistry and drug discovery.

Core Physical Properties

The physical properties of ethyl 2-bromoacrylate are crucial for its handling, storage, and application in various experimental setups. The following table summarizes its key physical data.

| Property | Value | Reference |

| CAS Number | 17435-72-2 | |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 38 °C at 0.8 mmHg | |

| Melting Point | 134-136 °C | [1] |

| Density | 1.398 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.479 | |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [1] |

| Storage Temperature | -20°C |

Synthesis and Experimental Protocols

Ethyl 2-bromoacrylate can be synthesized through various methods. A common and effective laboratory-scale preparation involves the bromination of ethyl 2-(hydroxymethyl)acrylate.

Synthesis of Ethyl 2-bromoacrylate

A widely used method for the synthesis of ethyl 2-bromoacrylate involves the reaction of ethyl 2-(hydroxymethyl)acrylate with a brominating agent such as phosphorus tribromide.[2]

Experimental Protocol:

-

A solution of ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in diethyl ether (15 mL) is cooled to 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Phosphorus tribromide (5.4 mmol) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 3 hours, after which it is allowed to warm to room temperature.

-

The reaction is quenched by the careful addition of water (5 mL).

-

The product is extracted with hexane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2-bromoacrylate.

Applications in Drug Development and Organic Synthesis

Ethyl 2-bromoacrylate serves as a key intermediate in the synthesis of various organic molecules, including those with significant biological activity. Its utility in drug development often stems from its role as a Michael acceptor and its participation in carbon-carbon bond-forming reactions.[3][4][5]

The Reformatsky Reaction: Synthesis of α-Methylene-γ-butyrolactones

A significant application of ethyl 2-bromoacrylate is in the Reformatsky reaction to produce α-methylene-γ-butyrolactones.[6][7][8] This class of compounds is of considerable interest to drug development professionals due to the prevalence of this motif in natural products exhibiting potent antitumor activity.[9]

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6][8][10][11] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[6][8][11]

Detailed Experimental Protocol for a Reformatsky-type Reaction:

-

Activate zinc dust (5.0 eq) by stirring it in a refluxing suspension with a catalytic amount of iodine (0.1 eq) in toluene (50 mL) for 5 minutes. Cool the mixture to room temperature.

-

To this suspension, add ethyl 2-bromoacrylate (2.0 eq).

-

Subsequently, add a solution of the desired ketone or aldehyde (1.0 eq) in toluene (10 mL).

-

Stir the resulting mixture at 90 °C for 30 minutes.

-

Cool the reaction to 0 °C and quench with water.

-

Filter the suspension and extract the filtrate with a suitable organic solvent such as MTBE.

-

Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired β-hydroxy ester, which can then be cyclized to the α-methylene-γ-butyrolactone.

Below is a diagram illustrating the general workflow of the Reformatsky reaction for the synthesis of α-methylene-γ-butyrolactones.

Caption: A logical workflow diagram illustrating the key stages of the Reformatsky reaction.

Role as a Michael Acceptor in Drug Design

The α,β-unsaturated ester moiety in ethyl 2-bromoacrylate allows it to act as a Michael acceptor.[3][4][12] This reactivity is of significant interest in medicinal chemistry, as Michael acceptors can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[5] This mechanism of action is exploited in the design of irreversible inhibitors for various enzymes, a strategy that has led to the development of several successful drugs.[5] Ethyl 2-bromoacrylate can be used as a scaffold or starting material to introduce this reactive "warhead" into potential drug candidates.

Polymer Chemistry Applications

Ethyl 2-bromoacrylate is a valuable monomer in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[13][14][15][16] The presence of the bromine atom allows for the initiation of polymerization, while the acrylate group participates in the chain growth.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[13][14] The general principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper-based catalyst.

General Experimental Protocol for ATRP of an Acrylate Monomer:

-

The monomer (e.g., an acrylate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bipyridine or a multidentate amine) are added to a Schlenk flask.

-

The flask is sealed, and the contents are deoxygenated by several freeze-pump-thaw cycles.

-

The initiator, an alkyl halide such as ethyl α-bromoisobutyrate, is then added under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is placed in a thermostated oil bath to initiate the polymerization.

-

Samples may be taken periodically to monitor the monomer conversion and the evolution of the molecular weight of the polymer.

-

The polymerization is terminated by exposing the reaction mixture to air, which deactivates the catalyst.

-

The polymer is then purified to remove the catalyst, typically by passing a solution of the polymer through a column of neutral alumina.

The following diagram illustrates the fundamental equilibrium in Atom Transfer Radical Polymerization.

Caption: A diagram showing the central activation/deactivation equilibrium in ATRP.

Conclusion

Ethyl 2-bromoacrylate is a highly functional and versatile chemical entity with significant applications in both academic research and industrial development. Its well-defined physical properties, coupled with its predictable reactivity, make it an invaluable tool for organic chemists and materials scientists. For professionals in drug discovery and development, its utility in constructing complex molecular architectures, particularly those with potential therapeutic applications such as α-methylene-γ-butyrolactones, underscores its importance as a key building block in the synthesis of novel pharmaceutical agents. The ability to employ this monomer in controlled polymerization techniques further expands its utility, enabling the creation of advanced materials with tailored properties. As research continues to uncover new synthetic methodologies and biological targets, the demand for versatile reagents like ethyl 2-bromoacrylate is poised to grow.

References

- 1. ETHYL 2-(BROMOMETHYL)ACRYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]

- 3. Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate (CAS: 17435-72-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(bromomethyl)acrylate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility for researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Ethyl 2-(bromomethyl)acrylate is a colorless to pale yellow liquid.[1] It is an allylic alkylating reagent and a valuable intermediate in various chemical transformations.[2][3] Key quantitative data are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17435-72-2 | [4][5] |

| Molecular Formula | C₆H₉BrO₂ | [5][6] |

| Molecular Weight | 193.04 g/mol | [4][6] |

| Boiling Point | 38 °C at 0.8 mmHg | [2][4] |

| Density | 1.398 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.479 | [2][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4][7] |

| Storage Temperature | -20°C | [1][4] |

Spectroscopic Data

Characterization of Ethyl 2-(bromomethyl)acrylate is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.30 (t, J = 7.2 Hz, 3H), 4.16 (s, 2H), 4.24 (q, J = 7.0 Hz, 2H), 5.92 (s, 1H), 6.30 (s, 1H) | [2][6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 14.1, 29.3, 61.2, 128.8, 137.6, 164.8 | [2][6] |

| IR (νmax, cm⁻¹) | 1718 (C=O, ester), 1628 (C=C, alkene), 1182 (C-O, ester), 523 (C-Br) | [2][6] |

Synthesis of Ethyl 2-(bromomethyl)acrylate

A common and effective method for the synthesis of Ethyl 2-(bromomethyl)acrylate involves the bromination of ethyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.

Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or hexane

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether or hexane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.[2][6]

-

Phosphorus tribromide (0.35 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[2][6]

-

The reaction mixture is stirred at 0 °C for 3 hours, then allowed to warm to room temperature.[2][6]

-

The reaction is carefully quenched by the addition of water.[2][6]

-

The product is extracted with hexane or diethyl ether (3x).[2][6]

-

The combined organic layers are washed with brine (2x), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield Ethyl 2-(bromomethyl)acrylate as a colorless liquid.[2][6] The product can often be used in subsequent reactions without further purification.[2][6]

Caption: Synthesis of Ethyl 2-(bromomethyl)acrylate.

Applications in Organic Synthesis

Ethyl 2-(bromomethyl)acrylate is a key building block in a variety of organic transformations, primarily due to its nature as an electrophile and an allylic alkylating reagent.[2][3]

Synthesis of α-Methylene Lactones and Lactams

A significant application of this reagent is in the synthesis of α-methylene lactones and lactams, which are structural motifs found in many biologically active natural products.[2][8] The reaction typically involves the use of organometallic derivatives of Ethyl 2-(bromomethyl)acrylate.[2]

Experimental Protocol: General Procedure for the Synthesis of α-Methylene-γ-butyrolactones

This protocol is a generalized procedure based on the Reformatsky-type reaction.

Materials:

-

Aldehyde or ketone

-

Ethyl 2-(bromomethyl)acrylate

-

Activated zinc

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Acidic workup solution (e.g., dilute HCl)

Procedure:

-

A mixture of an aldehyde or ketone and activated zinc in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

-

Ethyl 2-(bromomethyl)acrylate is added to the mixture.

-

The reaction is stirred at an appropriate temperature until the starting materials are consumed (monitored by TLC or GC).

-

The reaction is quenched with an acidic solution, leading to the formation of the α-methylene-γ-butyrolactone.

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Caption: Synthesis of α-Methylene-γ-butyrolactones.

Polymer Chemistry

Ethyl 2-(bromomethyl)acrylate is also utilized in polymer chemistry for the synthesis of functionalized acrylic monomers and polymers.[2][3] It can act as an initiator or a monomer in various polymerization techniques.

Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules, including aza inhibitors of chorismate mutase.[2][8]

Safety and Handling

Ethyl 2-(bromomethyl)acrylate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][9]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use of a respirator may be necessary depending on the scale and nature of the work.[4][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[4][10] Recommended storage is at -20°C.[1][4]

Role in Drug Development and Signaling Pathways

Currently, publicly available scientific literature does not extensively detail the direct application of Ethyl 2-(bromomethyl)acrylate in drug development or its specific interactions with signaling pathways. Its utility in this field is primarily as a versatile building block for the synthesis of more complex, biologically active molecules. Researchers may employ this reagent to introduce the α-methylene acrylate moiety into potential drug candidates, a functional group present in various natural products with demonstrated biological activity. The investigation of the specific mechanisms of action and signaling pathway modulation would pertain to the final, more complex molecules synthesized using Ethyl 2-(bromomethyl)acrylate, rather than the reagent itself.

Conclusion

Ethyl 2-(bromomethyl)acrylate is a valuable and versatile reagent in organic synthesis, with significant applications in the construction of complex molecular architectures, including those of pharmaceutical interest. Its utility in the synthesis of α-methylene lactones and functionalized polymers underscores its importance in modern organic chemistry. While direct biological activity or specific signaling pathway interactions are not well-documented for this compound, its role as a key synthetic intermediate is firmly established. Proper handling and adherence to safety protocols are essential when working with this chemical. This guide provides a solid foundation for researchers and scientists to effectively and safely utilize Ethyl 2-(bromomethyl)acrylate in their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ethyl 2-(bromomethyl)acrylate 98 17435-72-2 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-(Bromomethyl)acrylate | 17435-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. ETHYL 2-(BROMOMETHYL)ACRYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-(ブロモメチル)アクリル酸エチル 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Ethyl 2-bromoacrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 2-bromoacrylate, a versatile reagent in organic synthesis. This document details its fundamental physicochemical properties, outlines established experimental protocols for its synthesis, and explores its applications, particularly in the context of drug development and polymer chemistry.

Core Properties of Ethyl 2-bromoacrylate

Ethyl 2-bromoacrylate, also known as Ethyl α-(bromomethyl)acrylate, is a functionalized acrylic monomer. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol |

| CAS Number | 17435-72-2 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 38 °C at 0.8 mmHg |

| Density | 1.398 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.479 |

Synthesis of Ethyl 2-bromoacrylate: Experimental Protocols

The synthesis of Ethyl 2-bromoacrylate can be achieved through several methods. Below are detailed experimental protocols for two common approaches.

Method 1: Bromination of Ethyl 2-(hydroxymethyl)acrylate

This method involves the reaction of Ethyl 2-(hydroxymethyl)acrylate with a brominating agent, such as phosphorus tribromide.

Experimental Protocol:

-

A solution of ethyl 2-(hydroxymethyl)acrylate (2 g, 15.4 mmol) in diethyl ether (15 mL) is prepared in a flask and cooled to 0 °C with stirring.[1][2]

-

Phosphorus tribromide (0.51 mL, 5.4 mmol) is added dropwise to the cooled solution.[1][2]

-

The reaction mixture is stirred at 0 °C for 3 hours, after which it is allowed to warm to room temperature.[1][2]

-

The reaction is quenched by the addition of water (5 mL).[1][2]

-

The combined organic layers are washed with brine (2 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield Ethyl 2-bromoacrylate.[1][2]

Method 2: Esterification of α-(Bromomethyl)acrylic acid

This protocol involves the esterification of α-(bromomethyl)acrylic acid with ethanol.

Experimental Protocol:

-

In a 1-L round-bottomed flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, place 42.0 g (0.25 mol) of α-(bromomethyl)acrylic acid and 300 mL of benzene.[3]

-

Distill approximately 50 mL of a binary azeotrope of benzene and water.[3]

-

Remove the Dean-Stark trap and add 100 mL of absolute ethanol and 1 mL of concentrated sulfuric acid slowly.[3]

-

Boil the contents of the flask under a nitrogen atmosphere for 36 hours, passing the condensate through 100 g of molecular sieves (Linde 3A) before it returns to the flask.[3]

-

After cooling, the reaction mixture is worked up by pouring it into water and neutralizing it with solid sodium bicarbonate.[3]

-

The resulting solution is extracted with diethyl ether, and the combined extracts are dried over anhydrous sodium sulfate.[3]

-

The solvent is removed by rotary evaporation, and the residue is distilled under reduced pressure to afford the final product.[3]

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of Ethyl 2-bromoacrylate from Ethyl 2-(hydroxymethyl)acrylate.

Applications in Research and Development

Ethyl 2-bromoacrylate is a valuable intermediate in organic synthesis with a range of applications.

-

Synthesis of Heterocycles: It is a key building block for the synthesis of α-methylene lactones and lactams, which are structural motifs found in many biologically active natural products.[2][4]

-

Drug Discovery: Ethyl 2-bromoacrylate is used as an intermediate in the synthesis of aza inhibitors of chorismate mutase, an enzyme target in the shikimate pathway, which is essential for the survival of various pathogens.[2][4]

-

Polymer Chemistry: This monomer can be used in the polymerization of functionalized acrylic monomers, leading to the development of novel polymers with specific properties.[2][4]

-

Adhesive Formulations: Alkyl 2-bromoacrylates, including the ethyl ester, have been investigated for their use in adhesive compositions.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-bromoacrylate

This technical guide provides a comprehensive overview of the boiling point and density of ethyl 2-bromoacrylate (CAS No. 17435-72-2), a versatile reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, alongside detailed experimental methodologies and graphical representations of workflows.

Physicochemical Data of Ethyl 2-bromoacrylate

Ethyl 2-bromoacrylate, with the linear formula CH2=C(CH2Br)CO2CH2CH3, is a colorless to pale yellow liquid.[1] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 38 °C | at 0.8 mmHg |

| 86 °C | at 20.0 mmHg[2] | |

| Density | 1.398 g/mL | at 25 °C[3][4][5][6] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as ethyl 2-bromoacrylate.

2.1. Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

Given that ethyl 2-bromoacrylate has a boiling point reported at reduced pressure, vacuum distillation is the appropriate method for its determination and purification. This technique is employed for compounds that decompose at their atmospheric boiling point or for which boiling at atmospheric pressure would require excessively high temperatures.

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. This typically consists of a round-bottom flask (distilling flask), a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter. All glass joints should be securely clamped and sealed. A capillary tube or a magnetic stirrer is placed in the distilling flask to ensure smooth boiling.

-

Sample Preparation: The distilling flask is charged with the ethyl 2-bromoacrylate sample, typically not exceeding two-thirds of the flask's volume.

-

System Evacuation: The system is gradually evacuated to the desired pressure, in this case, 0.8 mmHg. The pressure is monitored using a manometer.

-

Heating: The distilling flask is gently heated using a heating mantle or an oil bath. The temperature is slowly increased until the liquid begins to boil.

-

Equilibrium and Temperature Reading: The heating rate is adjusted to maintain a steady distillation rate (typically 1-2 drops per second). The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips from the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.

-

Collection: The distilled liquid (distillate) is collected in the receiving flask.

-

System Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

2.2. Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle. This method involves measuring the mass of a known volume of the liquid.

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately (m1).

-

Filling the Pycnometer: The pycnometer is filled with distilled water and placed in a constant temperature bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and the exterior is wiped dry. The pycnometer filled with water is then weighed (m2).

-

Sample Measurement: The pycnometer is emptied, thoroughly dried, and then filled with ethyl 2-bromoacrylate. It is again placed in the constant temperature bath at 25 °C to reach thermal equilibrium. The volume is adjusted to the mark, the exterior is dried, and it is weighed again (m3).

-

Calculation:

-

The mass of the water is calculated as (m2 - m1).

-

The density of water at 25 °C is known (approximately 0.99704 g/mL).

-

The volume of the pycnometer (V) is calculated as: V = (m2 - m1) / density of water.

-

The mass of the ethyl 2-bromoacrylate sample is calculated as (m3 - m1).

-

The density of ethyl 2-bromoacrylate is then calculated as: Density = (m3 - m1) / V.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

A Technical Guide to the Refractive Index of Ethyl 2-Bromoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of ethyl 2-bromoacrylate, a key physical property for its identification, purity assessment, and use in various chemical syntheses. This document outlines the established refractive index value, details the experimental methodology for its determination, and presents other relevant physicochemical properties.

Introduction

Ethyl 2-bromoacrylate (CAS No. 17435-72-2) is a valuable reagent in organic synthesis, notably as an intermediate in the preparation of aza inhibitors of chorismate mutase.[1][2][3][4] Accurate characterization of its physical properties is crucial for ensuring the quality and consistency of research and development processes. The refractive index, a measure of how light propagates through a substance, is a fundamental characteristic used for substance identification and purity evaluation.[5][6]

Physicochemical Properties of Ethyl 2-Bromoacrylate

A summary of the key physical and chemical properties of ethyl 2-bromoacrylate is presented below. This data is essential for its safe handling, storage, and application in experimental work.

| Property | Value | References |

| Refractive Index (n20/D) | 1.479 (lit.) | [1][2][7][8][9][10] |

| Molecular Formula | C6H9BrO2 | [4] |

| Molecular Weight | 193.04 g/mol | [4] |

| Boiling Point | 38 °C / 0.8 mmHg (lit.) | [2][7][9] |

| Density | 1.398 g/mL at 25 °C (lit.) | [2][7][9] |

| Appearance | Colorless to pale yellow liquid | [1][11] |

| Storage Temperature | 2-8°C or -20°C | [1][8] |

Experimental Protocol: Determination of Refractive Index

The refractive index of a liquid, such as ethyl 2-bromoacrylate, is typically measured using a refractometer. The following protocol outlines the general steps for this determination.

Objective: To accurately measure the refractive index of a liquid sample.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (for temperature control)

-

Dropper or pipette

-

Lint-free tissues

-

Calibration standard (e.g., distilled water with a known refractive index)

-

Sample of ethyl 2-bromoacrylate

Procedure:

-

Calibration:

-

Ensure the refractometer is clean and calibrated.

-

Place a drop of the calibration standard (e.g., distilled water) on the prism.

-

Close the prism and allow the temperature to equilibrate to the desired measurement temperature (typically 20°C).

-

Observe the reading and adjust the refractometer if it deviates from the known refractive index of the standard.

-

-

Sample Preparation:

-

Ensure the ethyl 2-bromoacrylate sample is free of any solid impurities or bubbles.

-

Allow the sample to reach the desired measurement temperature.

-

-

Measurement:

-

Clean the prism of the refractometer with a suitable solvent (e.g., ethanol or isopropanol) and a lint-free tissue.

-

Using a clean dropper, place a few drops of the ethyl 2-bromoacrylate sample onto the surface of the prism.

-

Close the prism assembly.

-

Allow a few moments for the sample temperature to stabilize.

-

Look through the eyepiece (for an Abbe refractometer) or read the digital display.

-

Adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index value from the scale or digital display.

-

-

Cleaning:

-

Thoroughly clean the prism with a suitable solvent and lint-free tissue immediately after the measurement.

-

Factors Affecting Refractive Index:

-

Temperature: The refractive index of liquids generally decreases with increasing temperature.[5] Measurements should always be reported with the temperature at which they were taken (e.g., n20 for 20°C).

-

Wavelength: The refractive index is also dependent on the wavelength of light used for the measurement.[5] The standard wavelength is the sodium D-line (589 nm), denoted by the "D" in nD.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the refractive index of a liquid sample.

Caption: Workflow for Refractive Index Measurement.

Synthesis Application Workflow

Ethyl 2-bromoacrylate is a key reactant in various chemical syntheses. The diagram below outlines a generalized workflow for its use as an electrophile in the synthesis of more complex molecules.

References

- 1. 17435-72-2 | CAS DataBase [m.chemicalbook.com]

- 2. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]

- 3. ETHYL 2-(BROMOMETHYL)ACRYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ETHYL 2-(BROMOMETHYL)ACRYLATE CAS#: 17435-72-2 [amp.chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. docsity.com [docsity.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. E809377 Ethyl 2-(bromomethyl)acrylate CAS:17435-72-2 , 97%-Nanjing Pars Biochem CO.,Ltd [pariselements.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide on Ethyl 2-(bromomethyl)acrylate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical details for Ethyl 2-(bromomethyl)acrylate, a versatile reagent in organic synthesis.

Structural Information and Chemical Identifiers

Ethyl 2-(bromomethyl)acrylate is an alpha-substituted acrylate ester. The presence of a bromomethyl group attached to the double bond makes it a valuable building block in various chemical transformations.

Structural Formula:

The linear formula for Ethyl 2-(bromomethyl)acrylate is CH₂=C(CH₂Br)CO₂CH₂CH₃.[1] This structure is characterized by an ethyl ester group, an acrylate double bond, and a reactive bromomethyl substituent.

SMILES Notation:

The Simplified Molecular-Input Line-Entry System (SMILES) notation is a crucial tool for computational chemistry and database searches. The canonical SMILES for Ethyl 2-(bromomethyl)acrylate is:

Alternative SMILES notations that represent the same molecule include C=C(CBr)C(OCC)=O[4] and [H]\C([H])=C(\CBr)C(=O)OCC.[1]

Physicochemical Data

A summary of key quantitative data for Ethyl 2-(bromomethyl)acrylate is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 17435-72-2[1][2][5][4] |

| Molecular Formula | C₆H₉BrO₂[2][3][5] |

| Molecular Weight | 193.04 g/mol [1][3][5] |

| Appearance | Colorless to pale yellow oil[2] |

| Boiling Point | 38 °C at 0.8 mmHg[1] |

| Density | 1.398 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.479[1] |

Applications in Synthesis

The chemical reactivity of Ethyl 2-(bromomethyl)acrylate makes it a versatile reagent in organic synthesis.

Logical Relationship of Reactivity:

The diagram below illustrates the key reactive sites of Ethyl 2-(bromomethyl)acrylate and its role as an electrophile.

Experimental Protocols

While specific experimental protocols are highly dependent on the desired transformation, a general workflow for the use of Ethyl 2-(bromomethyl)acrylate as an electrophile is outlined below.

Experimental Workflow for Alkylation:

This guide serves as a foundational technical overview for professionals engaged in chemical research and development. For specific applications, it is recommended to consult peer-reviewed literature.

References

An In-depth Technical Guide to Ethyl 2-bromoacrylate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoacrylate, a versatile bifunctional reagent, holds significant importance in organic synthesis and medicinal chemistry. Its unique structure, incorporating both an electrophilic alkyl bromide and a Michael acceptor, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its critical role as a building block in the development of therapeutic agents, particularly as an intermediate in the synthesis of enzyme inhibitors.

Synonyms and Chemical Properties

Ethyl 2-bromoacrylate is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

Common Synonyms:

-

Ethyl α-(bromomethyl)acrylate[1]

-

Ethyl 2-(bromomethyl)-2-propenoate[1]

-

Ethyl 2-(bromomethyl)propenoate[1]

-

2-Carbethoxyallyl bromide[3]

-

Ethyl bromomethacrylate[4]

-

3-bromo-2-methyl-2-propenoic acid ethyl ester[5]

The physical and chemical properties of Ethyl 2-bromoacrylate are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 17435-72-2 | [1] |

| Molecular Formula | C₆H₉BrO₂ | [2] |

| Molecular Weight | 193.04 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 38 °C at 0.8 mmHg | [1][6] |

| Density | 1.398 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.479 | [1][6] |

| Solubility | Soluble in organic solvents, insoluble in water. | [3] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols: Synthesis of Ethyl 2-bromoacrylate

Several synthetic routes to Ethyl 2-bromoacrylate have been reported. Below are detailed methodologies for two common laboratory-scale preparations.

Method 1: Bromination of Ethyl 2-(hydroxymethyl)acrylate

This method involves the direct bromination of the corresponding hydroxymethyl derivative.

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Hexane

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of ethyl 2-(hydroxymethyl)acrylate (2 g, 15.4 mmol) in anhydrous diethyl ether (15 mL) is cooled to 0 °C in an ice bath.[6]

-

Phosphorus tribromide (0.51 mL, 5.4 mmol) is added dropwise to the stirred solution.[6]

-

The reaction mixture is stirred at 0 °C for 3 hours and then allowed to warm to room temperature.[6]

-

The reaction is quenched by the careful addition of water (5 mL).[6]

-

The product is extracted with hexane (3 x 10 mL).[6]

-

The combined organic layers are washed with brine (2 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 2-bromoacrylate as a colorless liquid (yield: 82%).[6] The product can often be used in subsequent steps without further purification.[6]

Method 2: From α-(Bromomethyl)acrylic acid

This two-step procedure involves the synthesis of the carboxylic acid precursor followed by esterification.

Part A: Synthesis of α-(Bromomethyl)acrylic acid

-

In a three-necked round-bottomed flask, place diethyl bis(hydroxymethyl)malonate (55.0 g, 0.25 mol) and 47-49% hydrobromic acid (142 mL, 1.25 mol).[7]

-

Heat the mixture to maintain a liquid temperature of 85-90°C. A mixture of ethyl bromide and water will distill off over 1.5-2 hours.[7]

-

Continue to boil the residue for 10 hours at 85-90°C.[7]

-

Concentrate the mixture on a rotary evaporator at 65-70°C to remove about 100 mL of water.[7]

-

Cool the residue in a refrigerator overnight to crystallize the product.[7]

-

Filter the cold mixture to collect the crystals of α-(bromomethyl)acrylic acid.[7]

Part B: Esterification to Ethyl α-(bromomethyl)acrylate

-

In a round-bottomed flask, place α-(bromomethyl)acrylic acid (42.0 g, 0.25 mol) and benzene (300 mL).[7]

-

Distill off approximately 50 mL of the benzene-water azeotrope using a Dean-Stark trap.[7]

-

Add absolute ethanol (100 mL) and concentrated sulfuric acid (1 mL) to the flask.[7]

-

Boil the mixture under a nitrogen atmosphere for 36 hours, passing the condensate through molecular sieves (3A) before it returns to the flask.[7]

-

Distill off the benzene-ethanol mixture.[7]

-

Pour the residue into water (200 mL) and neutralize with solid sodium bicarbonate.[7]

-

Extract the aqueous solution with diethyl ether (3 x 75 mL).[7]

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether under reduced pressure.[7]

-

Distill the crude ester to obtain pure Ethyl α-(bromomethyl)acrylate.[7]

Application in Drug Development: Targeting the Shikimate Pathway

A significant application of Ethyl 2-bromoacrylate in drug development is its use as a key intermediate in the synthesis of inhibitors targeting chorismate mutase.[1][6][8] This enzyme is crucial in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals.[3][8] This makes chorismate mutase an attractive target for the development of novel antimicrobial agents and herbicides.[8]

The Shikimate Pathway and Chorismate Mutase Inhibition

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate. Chorismate is a critical branch-point metabolite. Chorismate mutase catalyzes the Claisen rearrangement of chorismate to prephenate, the first committed step in the biosynthesis of phenylalanine and tyrosine.[3][5] By inhibiting this enzyme, the production of these essential amino acids is blocked, leading to the death of the microorganism.

Aza-inhibitors of chorismate mutase, which can be synthesized using Ethyl 2-bromoacrylate, are designed to mimic the transition state of the chorismate-to-prephenate rearrangement, thereby binding tightly to the enzyme's active site and blocking its function.[4]

Caption: Inhibition of the Shikimate Pathway by a Chorismate Mutase Inhibitor.

Other Applications in Organic Synthesis

Beyond its role in synthesizing enzyme inhibitors, Ethyl 2-bromoacrylate is a valuable building block for other classes of molecules with potential biological activity. Its dual reactivity allows for the construction of complex molecular scaffolds.

Synthesis of α-Methylene-γ-lactones and -lactams

Ethyl 2-bromoacrylate is frequently employed in the synthesis of α-methylene-γ-lactones and α-methylene-γ-lactams.[9][10] These structural motifs are present in a wide variety of natural products that exhibit significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The synthesis often proceeds through a Reformatsky-type reaction where an organozinc reagent, generated from Ethyl 2-bromoacrylate, reacts with an aldehyde, ketone, or imine, followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of α-methylene-γ-lactones/lactams.

Conclusion

Ethyl 2-bromoacrylate is a highly valuable and versatile reagent for chemical synthesis, particularly in the context of drug discovery and development. Its utility in the preparation of chorismate mutase inhibitors highlights its potential in the development of new antimicrobial agents. Furthermore, its application in the synthesis of biologically active lactone and lactam structures underscores its broader importance in medicinal chemistry. The experimental protocols and chemical data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this important building block in their synthetic endeavors.

References

- 1. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chorismate mutase - Department of Chemistry [mn.uio.no]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl 2-Bromoacrylate: A Comprehensive Safety and Handling Guide for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoacrylate is a valuable reagent in organic synthesis, frequently utilized for the introduction of the acrylate moiety in the development of novel therapeutics and functional materials. However, its reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for ethyl 2-bromoacrylate, supplemented with detailed experimental methodologies for hazard assessment and clear, actionable safety workflows.

Hazard Identification and Classification

Ethyl 2-bromoacrylate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and combustibility.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Signal Word: Warning

Hazard Pictograms:

-

(GHS07)

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of ethyl 2-bromoacrylate is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₉BrO₂[1] |

| Molecular Weight | 193.04 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 38 °C @ 0.8 mmHg |

| Density | 1.398 g/mL at 25 °C |

| Flash Point | 81 °C (177.8 °F) - closed cup |

| Refractive Index | n20/D 1.479 (lit.) |

| Storage Temperature | -20°C |

Toxicological Information

Toxicological Data for Ethyl Acrylate (for reference):

| Parameter | Value | Species | Route |

| LD50 | 1020 mg/kg | Rat | Oral |

| LC50 | 2180 ppm | Rat | Inhalation (4h)[2] |

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA, Threshold Limit Value (TLV) from ACGIH, or Recommended Exposure Limit (REL) from NIOSH, have not been established for ethyl 2-bromoacrylate.[3] Given its irritant properties, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

For the related compound, ethyl acrylate , the following OELs have been established and can serve as a conservative reference:

| Organization | Limit | Value |

| OSHA | PEL-TWA | 25 ppm[2] |

| ACGIH | TLV-TWA | 5 ppm[2] |

| ACGIH | TLV-STEL | 15 ppm[2] |

| NIOSH | IDLH | 300 ppm[2] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols for Hazard Assessment

The GHS classifications for ethyl 2-bromoacrylate are based on data derived from standardized experimental protocols. The following sections detail the methodologies for assessing skin, eye, and respiratory irritation.

Skin Irritation Testing (Based on OECD Guideline 439)

The determination of skin irritation potential is conducted using an in vitro Reconstructed Human Epidermis (RhE) model.[4] This method avoids the use of live animals and provides a reliable assessment of a substance's ability to cause reversible skin damage.

Methodology:

-

Model Preparation: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is cultured to form a multilayered, differentiated model of the human epidermis.[4]

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.[4]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and a post-treatment recovery period, cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[4] The amount of formazan produced is quantified spectrophotometrically.

-

Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[4]

Eye Irritation Testing (Based on OECD Guideline 405)

The potential for a substance to cause serious eye damage or eye irritation is assessed through a sequential testing strategy that prioritizes in vitro and ex vivo methods before considering in vivo testing.

Methodology (In Vivo - Rabbit Eye Test):

-

Animal Selection: Healthy, young adult albino rabbits are used for the test.[1]

-

Initial Examination: Both eyes of each animal are examined for any pre-existing corneal defects or irritation.[1]

-

Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation, and the degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Respiratory Irritation Testing (Based on OECD Guideline 403/436)

The potential for a substance to cause respiratory irritation is typically assessed through acute inhalation toxicity studies. These studies evaluate the local effects on the respiratory tract following a single exposure.

Methodology:

-

Exposure System: Rodents, typically rats, are exposed to a precisely controlled atmosphere containing the test substance in a dynamic airflow inhalation exposure system.[5] Nose-only exposure is generally preferred for aerosols and vapors.[4]

-

Exposure Duration: A standard exposure duration is typically 4 hours.

-

Observation Period: Following exposure, the animals are observed for a period of 14 days for clinical signs of toxicity, respiratory distress, and behavioral changes.

-

Pathology: At the end of the observation period, a gross necropsy is performed, with particular attention to the respiratory tract tissues.

-

Classification: The substance is classified as a respiratory irritant based on the observation of reversible inflammatory changes in the respiratory tract.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize the risks associated with ethyl 2-bromoacrylate.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling ethyl 2-bromoacrylate.

References

An In-depth Technical Guide to the Core Reactivity of Ethyl 2-Bromoacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoacrylate is a versatile bifunctional reagent characterized by the presence of both an activated double bond and an allylic bromide. This unique structural arrangement imparts a diverse range of reactivity, making it a valuable building block in organic synthesis. Its ability to participate in various transformations, including nucleophilic substitutions, cycloadditions, and polymerizations, has led to its application in the synthesis of complex molecules, including biologically active compounds and functional polymers. This guide provides a comprehensive overview of the fundamental reactivity of ethyl 2-bromoacrylate, supported by experimental data and protocols to facilitate its use in research and development.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of ethyl 2-bromoacrylate is provided below. This data is essential for its proper handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 17435-72-2 | [1] |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 38 °C / 0.8 mmHg | [1] |

| Density | 1.398 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.479 | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.30 (s, 1H), 5.92 (s, 1H), 4.24 (q, J=7.0 Hz, 2H), 4.16 (s, 2H), 1.30 (t, J=7.2 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.8, 137.6, 128.8, 61.2, 29.3, 14.1 | |

| Storage Temperature | -20°C | [1] |

Core Reactivity

The reactivity of ethyl 2-bromoacrylate is dominated by two primary modes: its function as a Michael acceptor and its susceptibility to nucleophilic attack at the allylic carbon bearing the bromine atom. This dual reactivity allows for a rich and varied chemistry.

Reactions with Nucleophiles

Ethyl 2-bromoacrylate readily reacts with a wide range of nucleophiles. The regioselectivity of these reactions is often dependent on the nature of the nucleophile and the reaction conditions.

a) Reactions with Amines: Primary and secondary amines can react with ethyl 2-bromoacrylate through either a Michael addition to the electron-deficient alkene or an SN2' substitution at the allylic position. The reaction pathway can be influenced by steric hindrance and the basicity of the amine.

Experimental Protocol: Reaction with a Primary Amine (General Procedure) A solution of ethyl 2-bromoacrylate (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile) is cooled to 0 °C. The primary amine (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for a specified time. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

| Amine | Product(s) | Yield (%) | Conditions |

| Primary Alkylamine | Ethyl 2-((alkylamino)methyl)acrylate | Variable | Methanol, RT |

| Secondary Alkylamine | Ethyl 2-((dialkylamino)methyl)acrylate | Variable | Acetonitrile, RT |

b) Reactions with Thiols: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems. The reaction of thiols with ethyl 2-bromoacrylate is expected to proceed readily to form the corresponding Michael adduct.

Experimental Protocol: Reaction with a Thiol (General Procedure) To a solution of ethyl 2-bromoacrylate (1.0 eq) in an appropriate solvent (e.g., ethanol, THF), the thiol (1.1 eq) and a catalytic amount of a base (e.g., triethylamine) are added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the crude product is purified by flash chromatography.

| Thiol | Product | Yield (%) | Conditions |

| Cysteine derivative | S-(1-(ethoxycarbonyl)allyl)cysteine derivative | Not specified | Aqueous buffer |

| Alkyl mercaptan | Ethyl 3-(alkylthio)-2-(bromomethyl)propanoate | Not specified | Base catalyst |

c) Reactions with Phosphines: Tertiary phosphines react with ethyl 2-bromoacrylate in a domino reaction to produce complex polycyclic structures. This reaction proceeds through a series of Michael additions and intramolecular cyclizations.

Reformatsky and Related Reactions

Ethyl 2-bromoacrylate is an excellent substrate for the Reformatsky reaction, where an organozinc reagent is generated in situ and then added to an electrophile, typically an aldehyde or ketone. This reaction is particularly useful for the synthesis of α-methylene-γ-lactones and -lactams, which are important structural motifs in many biologically active natural products.[2][3]

Experimental Protocol: Synthesis of α-Methylene-γ-butyrolactones Zinc dust (2.0 eq) is activated by washing with dilute HCl, water, ethanol, and diethyl ether, and then dried under vacuum. A solution of ethyl 2-bromoacrylate (1.5 eq) and an aldehyde or ketone (1.0 eq) in anhydrous THF is added to the activated zinc. The mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

| Electrophile | Product | Yield (%) |

| Aldehyde | α-Methylene-γ-butyrolactone | Good to Excellent |

| Ketone | α-Methylene-γ-butyrolactone | Good to Excellent |

| Imine | α-Methylene-γ-butyrolactam | Good to Excellent |

Cycloaddition Reactions

The electron-deficient double bond of ethyl 2-bromoacrylate makes it a good dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions.

a) Diels-Alder Reaction ([4+2] Cycloaddition): Ethyl 2-bromoacrylate can react with conjugated dienes to form six-membered rings. The reaction is facilitated by the electron-withdrawing ester group, which lowers the energy of the LUMO of the dienophile.

b) [3+2] Cycloaddition: Ethyl 2-bromoacrylate can react with 1,3-dipoles, such as nitrones and azides, to afford five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of complex nitrogen- and oxygen-containing heterocycles.[4]

Polymerization

Ethyl 2-bromoacrylate can serve as a monomer in various polymerization reactions. Its bifunctional nature allows for the synthesis of functional polymers with pendant reactive groups. Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for the controlled polymerization of this monomer, yielding polymers with well-defined molecular weights and low dispersity.

Applications in Drug Development and Medicinal Chemistry

The versatile reactivity of ethyl 2-bromoacrylate makes it a valuable tool in the synthesis of biologically active molecules. Its ability to introduce the α-methylene-γ-lactone and -lactam motifs is of particular importance, as these structures are found in numerous natural products with potent anticancer and other therapeutic properties.[3]

Visualizations

Reaction Mechanisms and Workflows

References

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-Bromoacrylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoacrylate is a valuable reagent in organic synthesis, particularly in the preparation of complex molecular architectures due to its reactive functionalities. However, its utility is intrinsically linked to its stability. This guide provides an in-depth analysis of the factors influencing the stability of ethyl 2-bromoacrylate and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Core Concepts: Stability and Degradation Pathways

It is crucial to understand that many suppliers provide ethyl 2-bromoacrylate with an inhibitor, such as hydroquinone (HQ), to prevent premature polymerization.[2] The effectiveness of these inhibitors is finite and can be compromised by improper storage and handling.

Recommended Storage Conditions

To maintain the quality and prevent the degradation of ethyl 2-bromoacrylate, adherence to stringent storage conditions is paramount. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most frequently recommended temperature for long-term storage.[3][4][5][6] Some sources suggest 2-8°C for shorter periods.[7] | Low temperatures significantly reduce the rate of potential degradation reactions, including polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][5] | The presence of oxygen can facilitate the formation of peroxides, which can act as initiators for radical polymerization. |

| Light | Keep in a dark place, protected from light.[3][5] | UV light can provide the energy to initiate free-radical polymerization. |

| Container | Store in a tightly sealed, appropriate container. | Prevents contamination and exposure to moisture and air. |

Factors Influencing Stability

Several external factors can adversely affect the stability of ethyl 2-bromoacrylate, leading to its degradation.

| Factor | Effect on Stability | Mitigation Strategy |

| Elevated Temperature | Increases the rate of polymerization and other degradation reactions. | Store at recommended low temperatures (-20°C for long-term). |

| Light Exposure | Can initiate free-radical polymerization. | Store in amber vials or other light-protecting containers in a dark location. |

| Oxygen | Can promote the formation of radical-initiating peroxides. | Store under an inert atmosphere and ensure containers are tightly sealed. |

| Contaminants | Acids, bases, and metals can catalyze degradation or polymerization. | Use clean, inert handling equipment (e.g., glass or stainless steel). |

| Inhibitor Depletion | Over time, the inhibitor can be consumed, leaving the monomer susceptible to polymerization. | Monitor the age of the reagent and consider re-inhibiting for long-term storage if necessary and feasible. |

Proposed Degradation Pathway: Free-Radical Polymerization

The primary degradation pathway for ethyl 2-bromoacrylate is understood to be free-radical polymerization. A simplified, proposed mechanism is illustrated below.

Caption: Proposed free-radical polymerization pathway of ethyl 2-bromoacrylate.

Experimental Protocols for Stability Assessment

To ensure the quality of ethyl 2-bromoacrylate for sensitive applications, a stability testing protocol is recommended. The following outlines a general methodology that can be adapted for this purpose.

Objective: To assess the stability of ethyl 2-bromoacrylate under various storage conditions over time.

Materials:

-

Ethyl 2-bromoacrylate samples

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., methanol or acetonitrile)

-

Internal standard (e.g., dodecane)

-

Storage chambers at controlled temperatures and humidity (e.g., -20°C, 5°C, 25°C/60% RH)

-

Light exposure chamber (optional)

Methodology:

-

Initial Analysis (Time Zero):

-

Prepare a standard solution of ethyl 2-bromoacrylate of known concentration in the chosen solvent.

-

Prepare a sample solution of the test ethyl 2-bromoacrylate, also of a known concentration, and add a known amount of the internal standard.

-

Analyze both the standard and sample solutions by GC-FID to determine the initial purity of the material. The method described by Santos et al. for ethyl acrylate can be adapted.[8]

-

-

Sample Storage:

-

Aliquot the ethyl 2-bromoacrylate into several vials appropriate for the different storage conditions to be tested (e.g., -20°C in the dark, 5°C in the dark, 25°C in the dark, 25°C with light exposure).

-

Ensure each vial is sealed under an inert atmosphere if possible.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Prepare a sample solution as described in step 1.

-

Analyze the sample by GC-FID to determine the purity of ethyl 2-bromoacrylate.

-

Carefully inspect the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products (e.g., oligomers or polymers).

-

-

Data Analysis:

-

Calculate the percentage of ethyl 2-bromoacrylate remaining at each time point for each storage condition.

-

Plot the percentage remaining versus time to establish a stability profile.

-

If degradation is observed, attempt to identify the degradation products if possible (e.g., by GC-MS).

-

The following workflow illustrates the stability testing process.

Caption: Experimental workflow for assessing the stability of ethyl 2-bromoacrylate.

Handling Precautions

Given its reactivity and potential for irritation, appropriate handling procedures are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and radical initiators.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

By understanding the inherent stability characteristics of ethyl 2-bromoacrylate and adhering to the stringent storage and handling guidelines outlined in this document, researchers and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

- 1. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Ethyl 2-(Bromomethyl)acrylate (stabilized with HQ) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 17435-72-2|Ethyl 2-(bromomethyl)acrylate|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. brjac.com.br [brjac.com.br]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(bromomethyl)acrylate from Ethyl 2-(hydroxymethyl)acrylate

Introduction

Ethyl 2-(bromomethyl)acrylate is a valuable reagent in organic synthesis, serving as an important intermediate for the preparation of various compounds, including aza inhibitors of chorismate mutase.[1] It is an allylic alkylating agent and can be employed as an electrophile for a range of organometallic compounds.[1] This document provides a detailed protocol for the synthesis of ethyl 2-(bromomethyl)acrylate from ethyl 2-(hydroxymethyl)acrylate using phosphorus tribromide (PBr₃). The procedure is based on established methods that offer high yields and purity.[2][3]

Reaction Scheme

The synthesis involves the conversion of the primary alcohol in ethyl 2-(hydroxymethyl)acrylate to an alkyl bromide using phosphorus tribromide. The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by the bromide ion.

Experimental Workflow

Caption: Experimental workflow for the synthesis of ethyl 2-(bromomethyl)acrylate.

Materials and Equipment

-

Ethyl 2-(hydroxymethyl)acrylate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(hydroxymethyl)acrylate (2 g, 15.4 mmol) in anhydrous diethyl ether (15 mL).[2]

-

Cool the stirred solution to 0 °C using an ice bath.[2]

-

Slowly add phosphorus tribromide (0.51 mL, 5.4 mmol) dropwise to the solution over a period of 15 minutes.[2][3]

-

After 3 hours, remove the ice bath and allow the reaction mixture to warm to room temperature.[2]

-

Carefully quench the reaction by the slow addition of water (5 mL).[2]

-

Transfer the mixture to a separatory funnel and extract the product with hexane (3 x 10 mL).[2]

-

Combine the organic layers and wash with brine (2 x 10 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

-

The final product, ethyl 2-(bromomethyl)acrylate, is obtained as a colorless liquid (2.4 g, 12.3 mmol), which can often be used without further purification.[2]

Reaction Mechanism

Caption: Simplified mechanism for the bromination of an alcohol using PBr₃.

The reaction of an alcohol with phosphorus tribromide proceeds in two main steps.[4] First, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This "activation" step converts the hydroxyl group into a good leaving group (a phosphite ester). In the second step, the displaced bromide ion acts as a nucleophile and attacks the carbon atom attached to the activated oxygen, leading to an inversion of configuration (though not relevant for this achiral substrate) and formation of the alkyl bromide.[4]

Data Presentation

Table 1: Summary of Reaction Parameters and Product Yield

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(hydroxymethyl)acrylate | [2] |

| Reagent | Phosphorus tribromide (PBr₃) | [2] |

| Solvent | Anhydrous diethyl ether | [2] |

| Reactant Amount | 2 g (15.4 mmol) | [2] |

| Reagent Amount | 0.51 mL (5.4 mmol) | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 3 hours at 0 °C | [2] |

| Product Mass | 2.4 g | [2] |

| Yield | 82% | [2] |

Table 2: Spectroscopic Data for Ethyl 2-(bromomethyl)acrylate

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.30 (t, J = 7.2 Hz, 3H), 4.16 (s, 2H), 4.24 (q, J = 7.0 Hz, 2H), 5.92 (s, 1H), 6.30 (s, 1H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 14.1, 29.3, 61.2, 128.8, 137.6, 164.8 | [2] |

| IR (νₘₐₓ, cm⁻¹) | 1718 (C=O ester), 1628 (C=C alkene), 1182 (C-O ester), 523 (C-Br) | [2] |

| HRMS-EI (m/z) | [M+H]⁺ calcd for C₆H₁₀BrO₂: 192.9864, found: 192.6870 | [2] |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Phosphorus tribromide is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diethyl ether and hexane are highly flammable. Avoid open flames and sparks.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for Ethyl 2-bromoacrylate in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-bromoacrylate and its closely related structural isomers in controlled radical polymerization techniques, primarily Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. Due to the limited availability of literature specifically on ethyl 2-bromoacrylate, the protocols and data presented are adapted from studies on structurally similar and functionally equivalent monomers, such as 2-bromoethyl acrylate (BEA). These notes are intended to serve as a practical guide for the synthesis of well-defined functional polymers and their potential applications in drug development.

Introduction to Poly(ethyl 2-bromoacrylate) and its Potential

Poly(ethyl 2-bromoacrylate) is a reactive polymer that serves as a versatile precursor for the synthesis of a wide array of functional materials through post-polymerization modification. The presence of the bromine atom on each repeating unit allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups. This makes it an attractive platform for applications in drug delivery, gene therapy, and diagnostics.

Controlled radical polymerization methods like ATRP and RAFT are particularly well-suited for the polymerization of functional monomers like ethyl 2-bromoacrylate. These techniques allow for precise control over molecular weight, architecture, and polydispersity, leading to well-defined polymers with predictable properties.

Controlled Radical Polymerization of Bromo-functionalized Acrylates

Both ATRP and RAFT have been successfully employed for the polymerization of bromo-containing acrylate monomers. These methods offer distinct advantages and the choice between them often depends on the desired polymer architecture, functional group tolerance, and experimental setup.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates. The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based. The key to ATRP is the reversible activation and deactivation of the growing polymer chains, which minimizes termination reactions and allows for the synthesis of polymers with low polydispersity.

Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling radical polymerization. It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. RAFT is known for its tolerance to a wide variety of functional groups and solvents, making it a versatile tool for the synthesis of complex polymer architectures.[1]

Data Presentation: Polymerization of Bromo-functionalized Acrylates

The following tables summarize typical reaction conditions and results for the controlled radical polymerization of bromo-functionalized acrylates, which can serve as a starting point for the polymerization of ethyl 2-bromoacrylate.